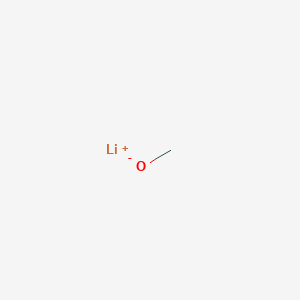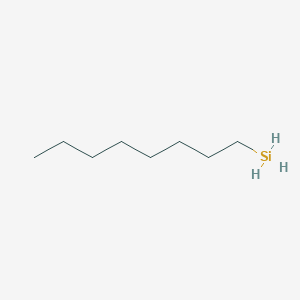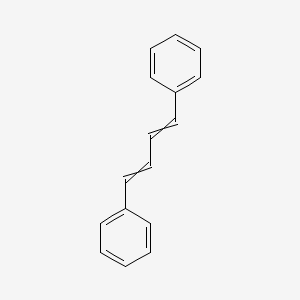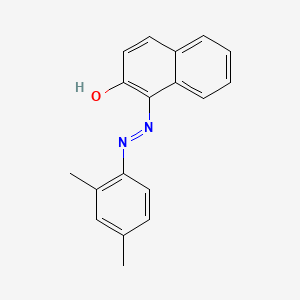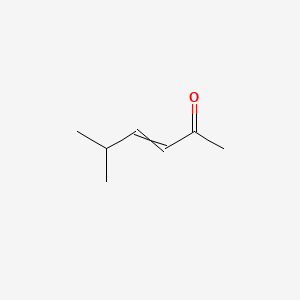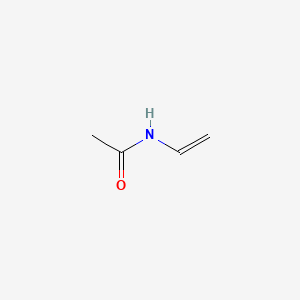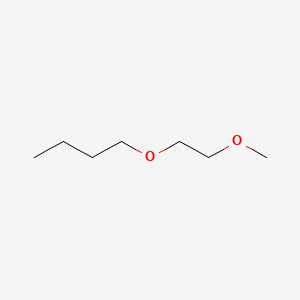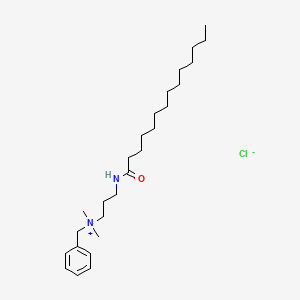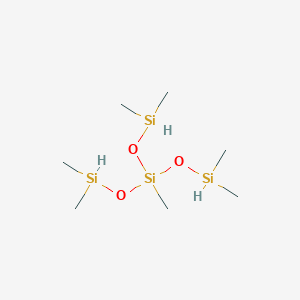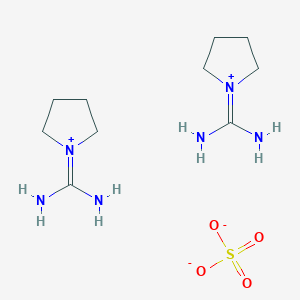
pyrrolidin-1-ium-1-ylidenemethanediamine;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-ium-1-ylidenemethanediamine sulfate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-ium-1-ylidenemethanediamine sulfate typically involves the reaction of pyrrolidine with formaldehyde and ammonium sulfate under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 60-80°C. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of pyrrolidin-1-ium-1-ylidenemethanediamine sulfate involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using advanced analytical techniques to ensure the desired product yield and purity. The final product is then isolated through filtration and drying processes.
化学反応の分析
Types of Reactions
Pyrrolidin-1-ium-1-ylidenemethanediamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of pyrrolidine derivatives with reduced functional groups.
Substitution: Formation of halogenated pyrrolidine derivatives.
科学的研究の応用
Pyrrolidin-1-ium-1-ylidenemethanediamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of pyrrolidin-1-ium-1-ylidenemethanediamine sulfate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler derivative with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: A lactam derivative with a similar core structure.
Pyrrolidin-2,5-dione: Another lactam derivative with additional functional groups.
Uniqueness
Pyrrolidin-1-ium-1-ylidenemethanediamine sulfate is unique due to its specific functional groups and sulfate counterion, which confer distinct chemical and biological properties
特性
IUPAC Name |
pyrrolidin-1-ium-1-ylidenemethanediamine;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11N3.H2O4S/c2*6-5(7)8-3-1-2-4-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSNYCOFYBHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](=C(N)N)C1.C1CC[N+](=C(N)N)C1.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
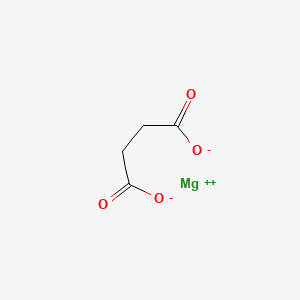
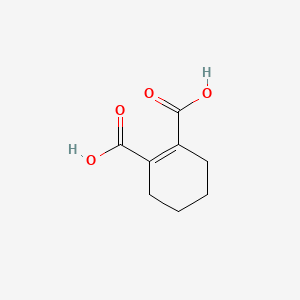

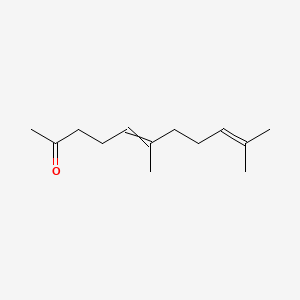
![sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7823198.png)
